molecular formula C10H11FN2O B1266716 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 5301-36-0

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1266716
CAS No.: 5301-36-0
M. Wt: 194.21 g/mol
InChI Key: LSAHUFPNCNCJLX-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol It is a pyrrolidinone derivative, characterized by the presence of an amino group at the third position and a fluorophenyl group at the first position of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps :

    Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed in situ through a series of reactions, including the formation of carboxylic acid, decarboxylation, and ipso-oxidation.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.

    Amination: The amino group is introduced at the third position of the pyrrolidinone ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The amino and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
  • 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one
  • 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one

Comparison: Compared to its analogs, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development.

Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAHUFPNCNCJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967496
Record name 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-36-0
Record name 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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